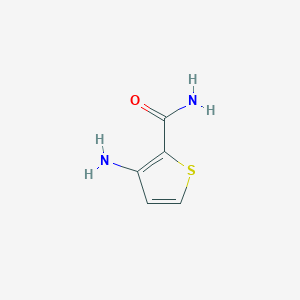

3-Aminothiophene-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZTJNNXCNSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333867 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-47-5 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminothiophene-2-carboxamide chemical properties

An In-Depth Technical Guide to 3-Aminothiophene-2-carboxamide: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile scaffold in the realms of medicinal chemistry and materials science. Its structure, featuring a thiophene ring functionalized with a nucleophilic amino group at the C3 position and a carboxamide group at the C2 position, provides a unique combination of reactivity and structural rigidity. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The inherent functionalities of this molecule make it a valuable starting material for synthesizing a wide array of biologically active compounds and functional materials.[1]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and research.

Physicochemical Data

The key physical and chemical properties are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 147123-47-5 | [2] |

| Molecular Formula | C₅H₆N₂OS | [2][3] |

| Molecular Weight | 142.18 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 120-124 °C (lit.) | [4] |

| Assay | ≥97% |

Spectroscopic Profile

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: In a typical spectrum (DMSO-d₆), one would expect to observe distinct signals corresponding to the aromatic protons on the thiophene ring, as well as exchangeable protons from the amino and carboxamide groups. The thiophene protons typically appear as doublets in the aromatic region. The protons of the NH₂ and CONH₂ groups will present as broad singlets.

-

¹³C NMR Spectroscopy: The spectrum will show five distinct carbon signals. The carbons of the thiophene ring will resonate in the aromatic region, with the carbon atoms attached to the heteroatoms (S, N) and the carbonyl group showing characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[5] Characteristic absorption bands include:

-

N-H stretching: Two distinct bands for the primary amine (approx. 3400-3300 cm⁻¹) and N-H stretching for the amide group.

-

C=O stretching: A strong absorption band for the amide carbonyl group (approx. 1640-1680 cm⁻¹).[6]

-

C=C stretching: Bands associated with the thiophene ring.

-

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 142, corresponding to the molecular weight of the compound.[2][3]

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its utility as a chemical building block.

Synthesis via the Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes, including the 3-carboxamide variant, is the Gewald three-component reaction (G-3CR).[7][8][9] This multicomponent reaction is highly valued for its operational simplicity, atom economy, and the ability to generate molecular diversity.[9][10]

The reaction involves the condensation of a carbonyl compound (or its equivalent) with an active methylene nitrile (in this case, cyanoacetamide) and elemental sulfur in the presence of a base.[7][8]

The causality of the Gewald reaction proceeds through a well-elucidated pathway:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur adds to the intermediate, likely forming a thiolate.

-

Cyclization: The key ring-forming step occurs via an intramolecular attack of the thiolate onto the nitrile carbon.

-

Tautomerization: The resulting imine intermediate tautomerizes to afford the stable 2-aminothiophene product.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 147123-47-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. The Gewald multicomponent reaction - ProQuest [proquest.com]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

Introduction: The Versatility of a Core Heterocyclic Scaffold

An In-depth Technical Guide to 3-Aminothiophene-2-carboxamide (CAS: 147123-47-5)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a thiophene ring substituted with both an amine (-NH₂) and a carboxamide (-CONH₂) group. This unique arrangement of functional groups on a stable aromatic core makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[] Thiophene derivatives, in general, are cornerstone scaffolds in a vast number of pharmacologically active compounds, prized for their ability to modulate physicochemical properties and engage in critical drug-receptor interactions.[2][3]

The significance of this compound lies in its role as a key intermediate for creating diverse molecular libraries. The primary amine at the 3-position and the carboxamide at the 2-position serve as reactive handles for a wide array of chemical transformations, enabling the systematic exploration of chemical space in the search for new therapeutic agents. Its derivatives have shown considerable promise in various pharmacological areas, including the development of novel antibacterial, antioxidant, and anticancer drugs.[4][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a technical resource for professionals in the field of drug discovery.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically a solid at room temperature.[6] Key identifying and property data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 147123-47-5 | [7] |

| Molecular Formula | C₅H₆N₂OS | [7][8] |

| Molecular Weight | 142.18 g/mol | [7][8] |

| Appearance | White to solid form | [6] |

| Melting Point | 120-124 °C | [9] |

| SMILES String | NC(=O)c1sccc1N | [8] |

| InChI Key | BKDZTJNNXCNSCK-UHFFFAOYSA-N | [8] |

| logP (Octanol/Water) | 0.429 (Calculated) | [8] |

| Water Solubility (logS) | -1.03 (Calculated) | [8] |

Section 2: Synthesis via the Gewald Reaction

The premier synthetic route to 2-aminothiophenes, including this compound and its analogues, is the Gewald multicomponent reaction.[10][11] Discovered by German chemist Karl Gewald in 1966, this one-pot synthesis is remarkably efficient, involving the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[12][13]

Causality of the Gewald Reaction Mechanism

The reaction proceeds through a logical sequence of well-established organic transformations. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile.[10] This step is base-catalyzed and forms a stable α,β-unsaturated nitrile intermediate. The elemental sulfur then adds to the nucleophilic carbon adjacent to the nitrile group. The exact mechanism of this sulfur addition is still debated but is followed by an intramolecular cyclization, where the newly formed thiolate attacks the nitrile carbon.[12] A final tautomerization yields the stable aromatic 2-aminothiophene ring system.[10]

Caption: Figure 1: Generalized Gewald Reaction Mechanism.

Exemplary Laboratory Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the principles of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides.[13]

Materials:

-

2-Cyanoacetamide

-

Glyoxal or other suitable α-mercaptoaldehyde precursor

-

Elemental Sulfur (S₈)

-

Base (e.g., Triethylamine or Morpholine)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of 2-cyanoacetamide and the aldehyde source in the chosen solvent.

-

Addition of Sulfur: Add elemental sulfur (1.1 equivalents) to the mixture.

-

Base Catalyst: Slowly add the base catalyst (0.5 equivalents) to the suspension. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C and stir for 3-5 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.[13][14]

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then a cold non-polar solvent (e.g., diethyl ether) to remove unreacted sulfur. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective modifications to build a diverse range of derivatives for structure-activity relationship (SAR) studies.

-

N-Acylation/Sulfonylation: The primary amine at the 3-position is a potent nucleophile, readily reacting with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Diazotization: The amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the 3-position.

-

Condensation Reactions: The amine can be condensed with various carbonyl compounds to form Schiff bases (imines), which can be further modified or serve as intermediates for more complex heterocyclic systems.

-

Amide Modification: While less reactive, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile under specific conditions.

Caption: Figure 2: Derivatization Pathways.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key entry point to this chemical space.[15] Its derivatives have been extensively investigated for a range of therapeutic applications.

-

Anticancer Agents: Numerous thiophene carboxamide derivatives have been synthesized and evaluated as antiproliferative agents.[3] For instance, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth.[16] The drug OSI-930, an anti-cancer candidate, features a 3-amino-thiophene-2-carboxylic acid amide core structure, highlighting the clinical relevance of this scaffold.[17]

-

Antibacterial Activity: Research has shown that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The structural diversity that can be easily introduced allows for the fine-tuning of activity and spectrum against various bacterial strains.[4]

-

Antioxidant Properties: Certain this compound derivatives have demonstrated potent antioxidant activity, comparable in some cases to standard antioxidants like ascorbic acid.[4] This activity is valuable in the context of diseases associated with oxidative stress.

-

Other Therapeutic Areas: The versatility of the scaffold has led to its exploration in other areas, including as anti-inflammatory, antifungal, and antileishmanial agents.[5][15] The related intermediate, Methyl 3-aminothiophene-2-carboxylate, is a crucial building block for drugs targeting neurological and cardiovascular diseases.[18]

Section 5: Safety, Handling, and Toxicology

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and can cause serious eye irritation and allergic skin reactions.[7]

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | H301: Toxic if swallowed | P264, P270, P301+P310 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352 |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling dust.[19]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][20]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][19]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[6][20]

Conclusion

This compound (CAS 147123-47-5) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward synthesis via the robust Gewald reaction, combined with the orthogonal reactivity of its functional groups, provides a reliable platform for generating chemical diversity. The demonstrated biological activities of its derivatives in oncology, infectious diseases, and beyond underscore its continued importance. For researchers and drug development professionals, a comprehensive understanding of this scaffold's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 147123-47-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | 147123-47-5 [chemicalbook.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. The Gewald multicomponent reaction - ProQuest [proquest.com]

- 13. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

Introduction: The Significance of the 3-Aminothiophene-2-carboxamide Scaffold

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, combined with the presence of key functional groups, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] Thiophene derivatives, in general, are known for their diverse pharmacological properties, and the specific arrangement of the amino and carboxamide groups in this molecule provides a unique platform for developing novel therapeutics.[1][3] Compounds incorporating this core structure have shown promise as anticancer, antibacterial, and antioxidant agents.[3][4][5]

This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, offering insights into the physicochemical properties that underpin its utility in drug design and development. We will delve into its molecular geometry, electronic properties, and spectroscopic signature, supported by computational studies.

Molecular Geometry and Planarity

The foundational structure of this compound consists of a five-membered thiophene ring. This ring is substituted at the C2 position with a carboxamide group (-CONH₂) and at the C3 position with an amino group (-NH₂).[6][7] The molecule's chemical formula is C₅H₆N₂OS, and its molecular weight is approximately 142.18 g/mol .[7][8]

A defining feature of this molecule is the strong intramolecular hydrogen bond formed between a hydrogen atom of the 3-amino group and the carbonyl oxygen of the 2-carboxamide group. This interaction plays a crucial role in locking the molecule into a planar conformation, which significantly influences its interaction with biological targets. Computational studies, such as those using Density Functional Theory (DFT), have corroborated this planarity and the presence of this hydrogen bond.[3] The distance between the carbonyl oxygen and the amino hydrogen has been reported to be in the range of 1.730–1.732 Å, well within the accepted range for a hydrogen bond.[3]

Key Geometric Parameters

Computational studies provide valuable data on the molecule's bond lengths and angles. The table below summarizes typical geometric parameters for 3-aminothiophene derivatives, calculated using DFT methods.[3]

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

| Bond Length | C=O | ~1.24 | Bond Angle | O=C-N | ~123 |

| C-N (amide) | ~1.36 | C3-C2-C=O | ~125 | ||

| C2-C3 | ~1.40 | C2-C3-N | ~124 | ||

| C3-N (amino) | ~1.37 | H-N-H (amino) | ~118 | ||

| S-C2 | ~1.75 | C2-S-C5 | ~92 |

Note: These values are representative and can vary depending on the specific derivative and computational method used.

Bonding, Electronic Structure, and Tautomerism

The bonding in this compound is characterized by a combination of sigma bonds, which form the molecular framework, and a delocalized π-electron system within the thiophene ring.

Hybridization and Aromaticity

The carbon atoms of the thiophene ring are sp² hybridized, forming a planar cyclic system. The sulfur atom also participates in the π-system through its p-orbitals. The amino and carboxamide substituents significantly influence the electronic distribution within the ring. The amino group at the C3 position acts as an electron-donating group, increasing the electron density of the thiophene ring. Conversely, the carboxamide group at the C2 position is an electron-withdrawing group. This push-pull electronic arrangement is a key feature of the molecule.

Intramolecular Hydrogen Bonding

As previously mentioned, a significant feature of this compound is the presence of a strong intramolecular hydrogen bond.[3][9] This bond forms a pseudo-six-membered ring, which contributes to the molecule's overall stability and planarity.[9] This structural rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a target receptor.

Caption: Molecular structure of this compound with intramolecular hydrogen bond.

Tautomerism

Tautomerism, the interconversion of structural isomers, is a possibility in molecules like this compound.[10][11] While keto-enol tautomerism is a well-known phenomenon, in this case, the amino-imino tautomerism is more relevant.[12] However, due to the aromaticity of the thiophene ring and the stability conferred by the intramolecular hydrogen bond, the amino tautomer is overwhelmingly favored.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching (amino and amide): Typically in the range of 3200-3400 cm⁻¹. The intramolecular hydrogen bond may cause broadening and a shift to lower wavenumbers for the involved N-H bond.

-

C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-S stretching: Weaker absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show distinct signals for the protons on the thiophene ring, as well as the protons of the amino and amide groups. The chemical shifts of the NH₂ protons would be influenced by the hydrogen bonding.

-

¹³C NMR: The spectrum would reveal signals for the five carbon atoms of the thiophene ring and the carbonyl carbon of the carboxamide group. The chemical shift of the carbonyl carbon would be expected in the range of 160-170 ppm.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is often achieved through the Gewald aminothiophene synthesis.[13] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base.[14][15]

Caption: Simplified workflow for the Gewald synthesis of 3-aminothiophene derivatives.

The reactivity of this compound is largely dictated by its functional groups. The amino group is nucleophilic and can participate in various reactions, such as acylation and condensation. The carboxamide group can be hydrolyzed or reduced under appropriate conditions.

Computational Analysis Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules like this compound.[3][4] A typical computational workflow is outlined below.

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, largely due to its unique structural and electronic properties. The planar geometry, enforced by a strong intramolecular hydrogen bond, and the interplay between the electron-donating amino group and the electron-withdrawing carboxamide group, define its chemical character. A thorough understanding of its molecular structure and bonding, as detailed in this guide, is essential for the rational design and development of new therapeutic agents based on this versatile scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [stenutz.eu]

- 7. This compound | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. mdpi.com [mdpi.com]

- 10. Tautomer - Wikipedia [en.wikipedia.org]

- 11. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Aminothiophene-2-carboxamide

This guide provides an in-depth analysis of the spectroscopic data for 3-aminothiophene-2-carboxamide, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of these techniques to ensure structural confirmation and purity assessment, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound (C₅H₆N₂OS, Mol. Wt.: 142.18 g/mol ) is a substituted thiophene derivative of significant interest.[1] Its bifunctional nature, featuring both an amino and a carboxamide group on a thiophene scaffold, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including thieno[3,2-d]pyrimidines, which are prevalent in pharmacologically active compounds.[2][3] Accurate and comprehensive characterization of this molecule is the foundational step for any synthetic application. This guide explains the causality behind the spectroscopic data, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.

While publicly available experimental spectra for this specific molecule are scarce, a robust analysis can be performed using predicted data, corroborated by experimental data from structurally similar compounds. The following data is predicted using advanced computational algorithms and serves as a reliable guide for experimental verification.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.45 | d | ~5.8 | 1H | H-5 |

| ~6.75 | s (br) | - | 2H | -NH₂ (Amide) |

| ~6.20 | d | ~5.8 | 1H | H-4 |

| ~5.90 | s (br) | - | 2H | -NH₂ (Amine) |

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168.5 | C=O (Amide) |

| ~152.0 | C-3 (bearing -NH₂) |

| ~128.0 | C-5 |

| ~115.5 | C-4 |

| ~110.0 | C-2 (bearing -C(O)NH₂) |

Expert Interpretation and Causality

-

¹H NMR Spectrum: The thiophene ring protons (H-4 and H-5) appear as doublets due to mutual coupling. The H-5 proton is expected downfield (~7.45 ppm) compared to H-4 (~6.20 ppm). This is because H-5 is adjacent to the sulfur atom and experiences its anisotropic effects, while H-4 is more shielded. The amino (-NH₂) and amide (-CONH₂) protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

-

¹³C NMR Spectrum: The carbonyl carbon of the amide group is the most deshielded, appearing around 168.5 ppm. The carbon atom C-3, directly attached to the electron-donating amino group, is significantly deshielded (~152.0 ppm). Conversely, the C-2 carbon, attached to the electron-withdrawing carboxamide group, appears further upfield (~110.0 ppm). The remaining thiophene ring carbons, C-5 and C-4, appear at ~128.0 and ~115.5 ppm, respectively, consistent with typical values for substituted thiophenes.[4][5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features.[6]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3100 | Strong, Broad | N-H Stretch | Amine (-NH₂) and Amide (-CONH₂) |

| ~1650 | Strong | C=O Stretch | Primary Amide (-CONH₂) |

| ~1600 | Medium | N-H Bend | Amine (-NH₂) |

| ~1550 | Medium | C=C Stretch | Thiophene Ring |

| ~1400 | Medium | C-N Stretch | Amine and Amide |

| ~700 | Medium-Strong | C-S Stretch | Thiophene Ring |

Data sourced from the NIST Chemistry WebBook.[6]

Expert Interpretation and Causality

The IR spectrum is dominated by features arising from the amine and amide groups.

-

N-H Stretching Region: The broad and strong absorption band between 3400 and 3100 cm⁻¹ is a hallmark of N-H stretching vibrations. This region typically shows multiple peaks corresponding to the symmetric and asymmetric stretches of both the primary amine and the primary amide groups. Hydrogen bonding in the solid state contributes significantly to the broadening of these peaks.

-

Carbonyl (Amide I) Band: A very strong and sharp peak is observed around 1650 cm⁻¹. This is the "Amide I" band, which is characteristic of the C=O stretching vibration in the primary amide. Its position confirms the presence of the carboxamide functionality.

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information. The N-H bending vibration of the primary amine appears around 1600 cm⁻¹. Aromatic C=C stretching from the thiophene ring is visible around 1550 cm⁻¹. The C-N and C-S stretching vibrations are also found in this region, providing collective evidence that confirms the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, raise the pressure arm, and clean the sample powder from the crystal surface using a soft tissue and an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge (m/z) | Assignment |

| Electron Ionization (EI) | N/A | 142 | [M]⁺• (Molecular Ion) |

| Electrospray (ESI) | Positive | 143 | [M+H]⁺ (Protonated Molecule) |

Data sourced from the NIST Chemistry WebBook for the molecular ion.[6] The protonated molecule is the expected result from common soft ionization techniques.

Expert Interpretation and Causality

-

Molecular Ion Peak: The molecular weight of this compound is 142.18.[1] Using Electron Ionization (EI), a hard ionization technique, the mass spectrum will show a molecular ion peak ([M]⁺•) at m/z = 142. This peak corresponds to the intact molecule having lost one electron.

-

Isotope Pattern: Due to the natural abundance of the ³⁴S isotope (~4.2%), a smaller peak at m/z = 144 ([M+2]⁺•) is expected, with an intensity of approximately 4-5% relative to the molecular ion peak. This isotopic signature is a key indicator for the presence of a sulfur atom.

-

Fragmentation: EI-MS will likely show significant fragmentation. Plausible fragments would include the loss of the amide group (-NH₂) to give a peak at m/z = 126, or the loss of the entire carboxamide group (-CONH₂) to give a peak at m/z = 98.

-

Soft Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary observed ion would be the protonated molecule, [M+H]⁺, at m/z = 143. This technique is less energetic and helps to confirm the molecular weight with minimal fragmentation.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

Infusion: Load the sample solution into a syringe and place it on a syringe pump. Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3.5 - 4.5 kV).

-

Optimize the source temperature (e.g., 120 - 150 °C) and desolvation gas flow to ensure efficient ionization and solvent evaporation.

-

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500) to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the m/z of the most abundant ion in the spectrum. If using a high-resolution instrument, the exact mass can be used to confirm the elemental formula (C₅H₆N₂OS).

References

- 1. 3-アミノチオフェン-2-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 147123-47-5 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. This compound [webbook.nist.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 3-Aminothiophene-2-carboxamide Derivatives

Abstract

The 3-aminothiophene-2-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of its derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this promising class of compounds.

Introduction: The Significance of the Thiophene Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules.[1][2] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while the sulfur atom's ability to engage in hydrogen bonding and other non-covalent interactions provides unique pharmacophoric features. When functionalized to form the this compound scaffold, the resulting derivatives exhibit a diverse array of pharmacological activities, making them attractive candidates for drug discovery programs.[1][3] Marketed drugs such as the anticancer agent OSI-390 and the antithrombotic agent Rivaroxaban feature a thiophene-2-carboxamide core, underscoring the therapeutic relevance of this structural motif.[3]

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is primarily achieved through the versatile Gewald reaction.[4][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

A common synthetic route involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives in boiling dioxane with sodium methoxide.[3] This proceeds through an alkylated sulfide intermediate, which then undergoes intramolecular cyclization to yield the desired 3-aminothiophene derivatives.[3]

Experimental Protocol: General Synthesis of this compound Derivatives

-

Preparation of the Precursor: Synthesize the required N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives as per established literature methods.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the precursor (1 equivalent) in dioxane.

-

Base Addition: Add sodium methoxide (1.1 equivalents) to the solution and stir.

-

Addition of Chloroacetamide: Add N-(4-acetylphenyl)-2-chloroacetamide (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final this compound derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry.[3][6]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent anticancer agents, often acting through multiple mechanisms to inhibit tumor growth and induce apoptosis.[1][7][8]

Inhibition of Angiogenesis: Targeting VEGFR-2

A key strategy in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in this process.[7][9] Several this compound derivatives have been designed as potent VEGFR-2 inhibitors.[7][10] For instance, certain ortho-N-aryl-3-amino-N′-arylthiophene-2-carboxamides have shown significant inhibitory activity against VEGFR-2.[7]

The mechanism of action involves the binding of the thiophene derivative to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Disruption of Mitosis: Tubulin Polymerization Inhibition

Another effective anticancer strategy is the disruption of microtubule dynamics, which are essential for cell division. Some this compound derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site of β-tubulin.[7][10] This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10]

Induction of Apoptosis

The cytotoxic effects of these derivatives are often linked to the induction of apoptosis. Studies have shown that treatment with these compounds can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in an elevated Bax/Bcl-2 ratio.[7][10][11] This shift in balance ultimately leads to the activation of caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[7][10][11]

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Derivative 5 | HepG-2 | 0.59 (VEGFR-2) | Sorafenib | - | [10] |

| Derivative 21 | HepG-2 | 1.29 (VEGFR-2) | Sorafenib | - | [10] |

| Derivative 2b | Hep3B | 5.46 | - | - | [1] |

| Derivative 2d | Hep3B | 8.85 | - | - | [1] |

| Derivative 2e | Hep3B | 12.58 | - | - | [1] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][12][13]

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[3][6][12] The presence of an amino group at the 3-position of the thiophene ring appears to be crucial for enhanced antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position.[3]

Antifungal Activity

Some derivatives also exhibit antifungal properties against species like Aspergillus niger and Candida albicans.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) | Reference |

| Derivative 4 | 10-20 | 10-20 | - | - | [12] |

| Derivative 5 | 10-20 | 10-20 | 10-20 | 10-20 | [12] |

| Derivative 9 | 10-20 | 10-20 | - | - | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

-

Well Preparation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

-

Data Analysis: Compare the zones of inhibition to those of standard antibiotics (e.g., Gentamicin) and a solvent control.[12]

Anti-inflammatory and Analgesic Activities

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have shown potential as anti-inflammatory and analgesic agents.[14][15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[14] Some derivatives have also been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), another important target in inflammatory pathways.[14]

Caption: Inhibition of the COX pathway by thiophene derivatives.

In Vivo Efficacy

In animal models, such as carrageenan-induced paw edema and CFA-induced arthritis in rats, certain 3-aminothiophene-2-acylhydrazone derivatives have demonstrated significant anti-inflammatory and analgesic effects when administered orally.[14]

Antioxidant Activity

Oxidative stress is a contributing factor to numerous pathological conditions. Some this compound derivatives have been shown to possess antioxidant properties.[3]

Radical Scavenging Activity

The antioxidant potential of these compounds has been evaluated using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay.[3][6] The results indicate that 3-amino substituted derivatives exhibit higher antioxidant activity compared to their 3-hydroxy or 3-methyl counterparts.[3]

Quantitative Data: Antioxidant Activity

| Compound | % Inhibition (ABTS Assay) | Reference |

| 3-amino thiophene-2-carboxamide 7a | 62.0% | [3] |

| Ascorbic Acid (Standard) | 88.44% | [3] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide moiety.

-

Position 3 Substitution: An amino group at the 3-position generally enhances antibacterial and antioxidant activities compared to hydroxyl or methyl groups.[3]

-

Carboxamide Moiety: The carboxamide group at the 2-position is often crucial for activity. For instance, replacing the 3-carboxamide group on a thiophene scaffold with an acid, ester, or cyano group resulted in a significant loss of JNK1 inhibitory activity.[17]

-

Substitution on the Carboxamide Nitrogen: Modifications at this position can significantly influence activity. For example, in a series of JNK inhibitors, substitutions on the benzene ring attached to the carboxamide nitrogen showed that chlorine at the 2 or 3-position was well-tolerated, while larger substituents at the 4-position were detrimental to activity.[17]

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Studies: More extensive evaluation of promising candidates in relevant animal models of disease.

-

Combinatorial Chemistry: Generation of diverse libraries of derivatives to explore a wider chemical space and identify novel biological activities.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them an attractive scaffold for the development of new drugs to combat cancer, infectious diseases, and inflammatory conditions. The insights provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 3-Aminothiophene-2-Carboxamide Scaffold

An In-depth Technical Guide:

Executive Summary

The 3-aminothiophene-2-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, yet highly functionalizable, heterocyclic structure serves as a versatile pharmacophore capable of interacting with a diverse array of biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the most promising therapeutic targets for compounds derived from this scaffold. We will move beyond a simple catalog of activities to explore the causal mechanisms behind target engagement, present validated experimental protocols for assessing compound efficacy, and outline future directions for drug development. The primary focus will be on its established role in oncology, particularly in the dual inhibition of angiogenesis and mitosis, and its emerging potential in addressing the complex challenges of neurodegenerative disorders.

Part 1: The this compound Scaffold: A Foundation for Diverse Bioactivity

The thiophene ring, an aromatic heterocycle containing sulfur, is a bioisostere of the benzene ring, offering similar structural properties but with distinct electronic characteristics that can enhance interactions with biological targets and improve pharmacokinetic profiles.[1][2] The specific arrangement of an amino group at position 3 and a carboxamide at position 2 creates a unique hydrogen bonding pattern and a conformational rigidity that is highly favorable for fitting into the active sites of enzymes, particularly kinases.

The synthesis of this core structure is most commonly achieved through the Gewald reaction, a one-pot multicomponent condensation that allows for significant diversity in substitution patterns, making it ideal for the generation of compound libraries for screening.[3][4] This synthetic accessibility, combined with its proven bioactivity, underpins its status as a privileged structure for drug discovery.

Part 2: Primary Therapeutic Application: Oncology

The this compound scaffold has been most extensively validated in the context of cancer therapeutics, where derivatives have been shown to act on multiple, critical pathways involved in tumor growth and survival.

A. Dual-Target Strategy: Inhibiting Angiogenesis (VEGFR-2) and Mitosis (Tubulin)

A compelling strategy in modern oncology is the development of single agents that can address multiple cancer hallmarks. Derivatives of the this compound scaffold have demonstrated potent dual-action capabilities by simultaneously inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin polymerization.[5][6][7]

Mechanism & Causality:

-

VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5] The ortho-amino carboxamide moiety of the thiophene scaffold is critical for this activity. It acts as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its signaling cascade and preventing downstream angiogenic effects. This interaction mimics that of successful kinase inhibitors like Sorafenib.[5][7]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle required for cell division. Many potent anticancer drugs, such as colchicine and vinca alkaloids, function by disrupting microtubule dynamics. Thiophene carboxamide derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8] Molecular docking studies suggest these compounds occupy the colchicine-binding site on β-tubulin, physically preventing the polymerization process.[6]

Quantitative Data Summary:

| Compound ID (Reference) | Target(s) | IC₅₀ (VEGFR-2) | Antiproliferative IC₅₀ (HepG-2) | Tubulin Polymerization Inhibition |

| Compound 5[5][6] | VEGFR-2, β-tubulin | 0.59 µM | 2.3-fold > Sorafenib | 73% at IC₅₀ |

| Compound 21[5][6] | VEGFR-2, β-tubulin | 1.29 µM | 1.7-fold > Sorafenib | 86% at IC₅₀ |

Experimental Workflows & Protocols:

A logical workflow for identifying and validating these dual-action inhibitors involves a tiered screening approach, from initial enzymatic and cellular assays to more complex mechanistic studies.

Caption: Workflow for validating dual VEGFR-2/Tubulin inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

-

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of phosphorylation is typically measured using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.

-

Methodology:

-

Prepare a reaction buffer containing recombinant human VEGFR-2 kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Dispense the test compound (from a dilution series) into a 96-well plate.

-

Add the kinase/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Add a kinase detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Self-Validation: The protocol must include a positive control (a known VEGFR-2 inhibitor like Sorafenib) to confirm assay performance and a negative control (DMSO) to establish the baseline for 0% inhibition. The Z'-factor should be calculated to ensure the assay is robust and suitable for screening.

Protocol 2: Tubulin Polymerization Assay

-

Principle: This cell-free assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound. Polymerization is tracked by measuring the increase in fluorescence of a reporter dye that binds to microtubules.

-

Methodology:

-

Reconstitute lyophilized, purified bovine brain tubulin (>99% pure) in a general tubulin buffer on ice.

-

Add a GTP solution and a fluorescence reporter (e.g., DAPI) to the tubulin solution.

-

Pipette the test compound dilutions into a pre-warmed 96-well plate.

-

Add the tubulin solution to each well to initiate polymerization.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence intensity every minute for 60 minutes (Excitation: 360 nm, Emission: 450 nm).

-

Plot fluorescence intensity versus time. Inhibition is observed as a decrease in the rate and extent of fluorescence increase compared to the DMSO control.

-

-

Self-Validation: Include a positive control for inhibition (e.g., Nocodazole or Colchicine) and a positive control for polymerization enhancement (e.g., Paclitaxel) to ensure the system is responding correctly.

B. Overcoming Drug Resistance: Targeting BCR-ABL Kinase

The this compound scaffold has also been identified as a promising starting point for developing inhibitors against the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML).[9] Of particular importance is its potential to inhibit the T315I "gatekeeper" mutation, which confers resistance to first-generation inhibitors like imatinib.[9]

Mechanism & Causality:

Using a hierarchical virtual screening approach, researchers identified 2-acylaminothiophene-3-carboxamides that could favorably dock into the ATP-binding pockets of both wild-type and T315I mutant ABL kinases.[9] The thiophene scaffold serves as a core that can be modified with different acylamino groups to optimize interactions and overcome the steric hindrance imposed by the isoleucine residue in the T315I mutant, a challenge that imatinib cannot overcome. This demonstrates the scaffold's tunability to address specific resistance mechanisms.

Part 3: Emerging Frontier: Neurodegenerative Disorders

While oncology represents a well-established application, the unique physicochemical properties of the thiophene scaffold make it highly attractive for tackling diseases of the central nervous system (CNS).

Targeting Protein Misfolding and Aggregation

A common pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's, is the misfolding and subsequent aggregation of specific proteins (e.g., amyloid-β (Aβ), tau, α-synuclein).[10][11]

Mechanism & Causality:

The thiophene ring's lipophilicity is a key attribute, as it can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for any CNS therapeutic.[2] By functionalizing the thiophene backbone with specific side chains, such as amino acids, researchers have developed "proteophenes."[12][13] These specialized ligands can selectively bind to different protein aggregates. This selectivity arises from specific interactions (e.g., electrostatic, hydrophobic) between the functional groups on the thiophene ligand and the unique surface topology of the target protein fibril. This approach not only offers therapeutic potential by inhibiting aggregation but also provides powerful tools for diagnosing and studying these diseases through imaging.[12]

Experimental Workflow & Protocol:

The evaluation of compounds designed to target protein aggregation follows a path from biochemical validation to cellular and tissue-based analysis.

Caption: Evaluation cascade for anti-protein aggregation agents.

Protocol 3: Thioflavin T (ThT) Aggregation Assay

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. This assay measures the kinetics of protein aggregation in the presence of a test compound.

-

Methodology:

-

Prepare monomeric Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffered solution.

-

In a 96-well black, clear-bottom plate, combine the Aβ monomer solution, ThT dye, and the test compound at various concentrations.

-

Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.

-

Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals for 24-48 hours.

-

Plot fluorescence intensity versus time to generate aggregation curves. An effective inhibitor will reduce the slope (rate of aggregation) and the final plateau (total amount of aggregation) of the curve.

-

-

Self-Validation: A known aggregation inhibitor (e.g., EGCG) should be used as a positive control. The aggregation curve of Aβ with DMSO alone serves as the negative control and baseline for calculating inhibition.

Part 4: Future Directions and Conclusion

The this compound scaffold is a proven platform for generating potent, multi-targeted agents. The research clearly indicates its high value in oncology, with dual VEGFR-2/tubulin inhibitors and novel BCR-ABL inhibitors being particularly noteworthy. The emerging applications in neurodegeneration, leveraging the scaffold's BBB permeability and its ability to be functionalized for specific protein aggregate binding, represent an exciting and promising new frontier.

Future research should focus on:

-

Optimizing Selectivity: Fine-tuning substitutions to enhance selectivity for specific kinase isoforms or protein aggregate types to minimize off-target effects.

-

Improving Pharmacokinetics: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

-

Exploring New Targets: Given its versatility, screening this compound libraries against other target classes, such as those involved in inflammatory or infectious diseases, is warranted.[3][14]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic strategies for targeting neurodegenerative protein misfolding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Aminothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Aminothiophene-2-carboxamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its unique arrangement of a thiophene ring substituted with an amino group at the 3-position and a carboxamide at the 2-position provides a versatile platform for the development of novel therapeutics. This guide delves into the historical discovery and the evolution of synthetic strategies for this important heterocyclic motif, offering a comprehensive resource for researchers in drug discovery and development.

PART 1: A Tale of Two Isomers: Early Discoveries in Aminothiophene Synthesis

The history of this compound synthesis is intrinsically linked to the broader exploration of aminothiophene chemistry. Much of the early focus in this field was on the synthesis of the isomeric 2-aminothiophenes, largely due to the discovery of the highly efficient and versatile Gewald reaction in 1966 by German chemist Karl Gewald.[1] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, provides a direct route to polysubstituted 2-aminothiophenes and has become a cornerstone of heterocyclic synthesis.[1][2]

While the Gewald reaction dominated the landscape of aminothiophene synthesis, the path to the 3-amino-2-carboxamido isomer was less direct and emerged from different synthetic strategies. The development of methods to construct the thiophene ring with the desired substitution pattern at the 3- and 2-positions was crucial. Two key historical methodologies laid the groundwork for the eventual synthesis of this compound: the Fiesselmann Thiophene Synthesis and the Thorpe-Ziegler Cyclization .

PART 2: Foundational Synthetic Strategies for the 3-Aminothiophene Core

The Fiesselmann Thiophene Synthesis: A Gateway to 3-Aminothiophenes

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis provided a novel approach to constructing the thiophene ring.[3][4] The original reaction involved the condensation of α,β-acetylenic esters with thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3] A significant variation of this reaction, crucial for the synthesis of 3-aminothiophenes, involves the use of a substrate containing a nitrile group instead of an ester. This modification allows for the introduction of an amino group at the 3-position of the thiophene ring.[3]

A key historical document in the synthesis of precursors to this compound is a 1950s German patent that details the preparation of 3-aminothiophene-2-carboxylic acid esters.[5] This method involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of a base. The resulting 3-aminothiophene-2-carboxylic acid ester is a direct precursor to the target carboxamide.

Conceptual Workflow of the Fiesselmann Synthesis for 3-Aminothiophene Precursors:

Caption: Fiesselmann synthesis workflow for this compound.

The Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction, an intramolecular variant of the Thorpe reaction discovered by Jocelyn Field Thorpe and Karl Ziegler, offers another pathway to aminothiophene precursors.[6][7] This base-catalyzed intramolecular condensation of dinitriles leads to the formation of cyclic α-cyanoenamines, which can serve as versatile intermediates.[7] In the context of thiophene synthesis, a suitably functionalized acyclic precursor containing two nitrile groups and a sulfur atom can undergo Thorpe-Ziegler cyclization to form a 3-aminothiophene-2-carbonitrile. This intermediate can then be hydrolyzed to the desired carboxamide.

General Mechanism of the Thorpe-Ziegler Cyclization:

Caption: Thorpe-Ziegler cyclization for 3-aminothiophene synthesis.

PART 3: Modern Synthetic Protocols and Experimental Details

While the foundational work was laid decades ago, modern organic synthesis has refined these methods, offering improved yields, milder reaction conditions, and greater substrate scope. Below are detailed protocols for key transformations in the synthesis of this compound.

Protocol 1: Synthesis of Methyl 3-Aminothiophene-2-carboxylate via a Modified Fiesselmann Approach

This protocol is adapted from the principles outlined in early patent literature, providing a robust method for the synthesis of the key ester precursor.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |

| Methyl thioglycolate | 106.14 | 1.186 | 2365-48-2 |

| α,β-Dichloropropionitrile | 123.98 | 1.294 | 3574-27-0 |

| Sodium Methoxide | 54.02 | - | 124-41-4 |

| Methanol | 32.04 | 0.792 | 67-56-1 |

| Diethyl Ether | 74.12 | 0.713 | 60-29-7 |

| Acetic Acid, Glacial | 60.05 | 1.049 | 64-19-7 |

Step-by-Step Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add methyl thioglycolate (1.0 eq) dropwise to the cooled sodium methoxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes at 0-5 °C.

-

Slowly add a solution of α,β-dichloropropionitrile (1.0 eq) in a minimal amount of anhydrous methanol via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol/water) to yield methyl 3-aminothiophene-2-carboxylate as a crystalline solid.

Protocol 2: Conversion of Methyl 3-Aminothiophene-2-carboxylate to this compound

The conversion of the ester to the primary amide is a standard transformation in organic synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |

| Methyl 3-aminothiophene-2-carboxylate | 157.19 | - | 22288-78-4 |

| Ammonia (7N solution in Methanol) | 17.03 | - | 7664-41-7 |

| Methanol | 32.04 | 0.792 | 67-56-1 |

Step-by-Step Procedure:

-

In a sealed pressure vessel, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid residue is crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain the pure product.

PART 4: Conclusion and Future Outlook

The synthesis of this compound, while not as straightforward as its 2-amino isomer, has a rich history rooted in foundational reactions of heterocyclic chemistry. From the pioneering work of Fiesselmann and the strategic application of the Thorpe-Ziegler cyclization, reliable synthetic routes have been established. These methods have provided the chemical community with access to a valuable scaffold that continues to be a source of inspiration for the design of new therapeutic agents. As synthetic methodologies continue to evolve, with a growing emphasis on green chemistry and catalytic efficiency, we can anticipate the development of even more elegant and sustainable approaches to this important class of molecules, further empowering the field of drug discovery.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

safety and handling of 3-Aminothiophene-2-carboxamide